N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea
Description
N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea is a substituted urea derivative characterized by a seven-membered azepane ring linked via an ethyl group to one nitrogen of the urea core, while the other nitrogen is bonded to a phenyl group. This structure places it within the broader class of N,N′-disubstituted phenylurea compounds, which are known for diverse biological activities, including anticancer, antiozonant, and plant growth-regulating properties .
Properties
CAS No. |
77731-49-8 |
|---|---|
Molecular Formula |
C15H23N3O |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-[2-(azepan-1-yl)ethyl]-3-phenylurea |
InChI |
InChI=1S/C15H23N3O/c19-15(17-14-8-4-3-5-9-14)16-10-13-18-11-6-1-2-7-12-18/h3-5,8-9H,1-2,6-7,10-13H2,(H2,16,17,19) |
InChI Key |
XCBJUYCMDKCSSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCNC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea typically involves the reaction of azepane with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Azepane and phenyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Procedure: Azepane is added to a solution of phenyl isocyanate in the chosen solvent. The mixture is stirred for several hours to allow the reaction to proceed to completion.
Purification: The product is purified by recrystallization or column chromatography to obtain pure N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea.
Industrial Production Methods
In an industrial setting, the production of N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea linkage allows for nucleophilic substitution reactions, where nucleophiles can replace the phenyl group or the azepane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the urea compound.
Reduction: Reduced forms of the urea compound, potentially leading to the formation of amines.
Substitution: Substituted urea derivatives with different functional groups.
Scientific Research Applications
N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea involves its interaction with specific molecular targets. The urea linkage allows the compound to form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The azepane ring provides structural rigidity, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Structural Comparisons
The table below highlights key structural differences and similarities between N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea and related compounds:
| Compound Name | Substituent on Urea Nitrogen 1 | Substituent on Urea Nitrogen 2 | Key Structural Feature |
|---|---|---|---|
| This compound | Azepane-ethyl chain | Phenyl group | Seven-membered azepane ring |
| EDU (N-[2-(2-oxo-1-imidazolidinyl)ethyl]-N'-phenylurea) | 2-oxoimidazolidinyl-ethyl chain | Phenyl group | Five-membered imidazolidinone ring |
| CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea) | 4-chloro-3-(trifluoromethyl)phenyl | Phenyl group | Halogenated and trifluoromethyl substituent |
| N-(4-Cyanophenyl)-N'-phenylurea | 4-cyanophenyl | Phenyl group | Cyano functional group |
| Compounds I–IX (EDU derivatives) | Varied (e.g., 3-chlorophenyl, 3,4-dichlorophenyl) | 2-oxoimidazolidinyl-ethyl chain | Chlorinated phenyl groups |
Key Observations :
- The azepane ring in this compound distinguishes it from EDU derivatives, which feature a smaller, oxygen-containing imidazolidinone ring. Larger rings like azepane may influence lipophilicity, bioavailability, and receptor binding .
- Halogenation (e.g., in CTPPU or EDU derivatives with chlorophenyl groups) enhances bioactivity in anticancer and antiozonant contexts .
Anticancer Activity
- CTPPU and CTP-(4-OH)-PU: These derivatives demonstrated potent anti-proliferative effects in non-small cell lung cancer (NSCLC) cells, inducing cell cycle arrest at G0/G1 phase. Their efficacy is attributed to halogenated phenyl groups, which enhance molecular interactions with cellular targets .
Antiozonant and Plant Protection
- EDU : Widely studied as a protective agent against ozone damage in plants. It upregulates antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), mimicking cytokinin-like activity .
- EDU Derivatives (Compounds I–IX) : Chlorinated variants (e.g., Compound I) enhanced wheat seed germination and root growth under stress, suggesting substituent-dependent efficacy .
- This compound: The absence of the 2-oxoimidazolidinyl group (critical for EDU’s cytokinin-like activity) may limit its antiozonant utility. However, its larger ring system could offer novel mechanisms for stress tolerance.
Insecticidal Activity
- Phenylurea Derivatives (3a–3i, 4a–4i): These compounds exhibited >90% mortality against beet armyworm larvae, outperforming commercial insecticides like tebufenozide. Substituents such as nitro and cyano groups were critical for activity .
- This compound : The azepane group’s steric bulk might hinder binding to insecticidal targets, but further empirical validation is needed.
Mechanistic Insights
- EDU : Acts via cytokinin-like pathways, enhancing antioxidant defenses and reducing oxidative stress .
- CTPPU : Halogenated phenyl groups likely interact with hydrophobic pockets in cancer cell receptors, disrupting proliferation .
- This compound : Hypothetically, the azepane ring could interact with G-protein-coupled receptors (GPCRs) or enzymes involved in lipid metabolism, given its structural similarity to bioactive amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
